1-Ethyltetradecyl 5-oxo-L-prolinate
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Overview
Description
1-Ethyltetradecyl 5-oxo-L-prolinate is a chemical compound with the molecular formula C21H39NO3 and a molecular weight of 353.54 g/mol . It is an ester derivative of 5-oxo-L-proline and is characterized by its unique structure, which includes an ethyltetradecyl group attached to the 5-oxo-L-proline moiety
Preparation Methods
The synthesis of 1-ethyltetradecyl 5-oxo-L-prolinate typically involves esterification reactions. One common method includes the reaction of 5-oxo-L-proline with ethyltetradecanol in the presence of an acid catalyst . The reaction conditions often involve heating the reactants under reflux to facilitate the formation of the ester bond. Industrial production methods may utilize continuous flow reactors to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
1-Ethyltetradecyl 5-oxo-L-prolinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethyltetradecyl 5-oxo-L-prolinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyltetradecyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. The ester group allows it to participate in ester hydrolysis reactions, releasing the active 5-oxo-L-proline moiety . This moiety can then interact with enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
1-Ethyltetradecyl 5-oxo-L-prolinate can be compared with other ester derivatives of 5-oxo-L-proline, such as:
- 1-Methyltetradecyl 5-oxo-L-prolinate
- 1-Butyltetradecyl 5-oxo-L-prolinate
- 1-Hexyltetradecyl 5-oxo-L-prolinate
These compounds share similar structural features but differ in the length and nature of the alkyl chain attached to the ester group . The unique ethyltetradecyl group in this compound imparts distinct physicochemical properties, making it suitable for specific applications where other derivatives may not be as effective .
Properties
CAS No. |
37673-30-6 |
---|---|
Molecular Formula |
C21H39NO3 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
hexadecan-3-yl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H39NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-18(4-2)25-21(24)19-16-17-20(23)22-19/h18-19H,3-17H2,1-2H3,(H,22,23)/t18?,19-/m0/s1 |
InChI Key |
GYCALDUKXYELNL-GGYWPGCISA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(CC)OC(=O)[C@@H]1CCC(=O)N1 |
Canonical SMILES |
CCCCCCCCCCCCCC(CC)OC(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
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